PKS1 Inhibition vs. Dihydroabikoviromycin
Abikoviromycin acts as an inhibitor of the polyketide synthase PKS1 in the melanin biosynthesis pathway of the fungus Colletotrichum lagenarium. This activity is completely absent in its reduced analog, dihydroabikoviromycin. The study conclusively demonstrated that dihydroabikoviromycin (SF-973C) is inactive, and its conversion to abikoviromycin (SF-973A) is catalyzed by a specific dehydrogenase enzyme (SF-973B) to confer bioactivity [1]. This provides a clear structure-activity relationship: the Michael acceptor system in abikoviromycin is essential for PKS1 inhibition.
| Evidence Dimension | Inhibition of polyketide synthase PKS1 (melanin biosynthesis) |
|---|---|
| Target Compound Data | Active inhibitor |
| Comparator Or Baseline | Dihydroabikoviromycin (SF-973C): Inactive |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Enzyme assay with SF-973 B dehydrogenase converting dihydroabikoviromycin to abikoviromycin [1]; isolated from Streptomyces olivaceus SF-973 |
Why This Matters
For researchers developing antifungal agents targeting melanin biosynthesis or studying fungal pathogenesis, sourcing abikoviromycin is non-negotiable as the reduced analog is functionally inert in this assay, eliminating it as a viable alternative.
- [1] Tsuruoka T, Shomura T, Ogawa Y, Ezaki N, Watanabe H. Some properties of SF-973 B substance, the enzyme catalyzing the conversion of dihydroabikoviromycin to abikoviromycin. J Antibiot (Tokyo). 1973 Mar;26(3):168-174. PMID: 4781293. View Source
